Lignin, organosolv

Catalog No.
S3573032
CAS No.
8068-03-9
M.F
C81H92O28
M. Wt
1513.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lignin, organosolv

CAS Number

8068-03-9

Product Name

Lignin, organosolv

IUPAC Name

1-[4-[1-[4-[2-[4-[5-(1,2-dihydroxypropyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propoxy]-3-hydroxy-5-methoxyphenyl]-3-hydroxy-2-[4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol

Molecular Formula

C81H92O28

Molecular Weight

1513.6 g/mol

InChI

InChI=1S/C81H92O28/c1-41(87)72(90)47-25-50-51(35-83)75(108-80(50)67(31-47)100-9)44-16-21-57(63(29-44)96-5)104-70(37-85)78(46-14-18-54(88)60(28-46)93-2)109-81-55(89)26-48(34-68(81)101-10)79(106-59-20-15-43(27-62(59)95-4)73(91)69(36-84)103-56-19-13-42(12-11-23-82)24-61(56)94-3)71(38-86)105-58-22-17-45(30-64(58)97-6)76-52-39-102-40-53(52)77(107-76)49-32-65(98-7)74(92)66(33-49)99-8/h11-22,24-34,41,51-53,69-73,75-79,82-92H,23,35-40H2,1-10H3

InChI Key

RWYKESRENLAKMN-UHFFFAOYSA-N

SMILES

CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O

Canonical SMILES

CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O

Description

The exact mass of the compound Lignin, organosolv is 1512.57751227 g/mol and the complexity rating of the compound is 2640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bio-based Adhesives

One promising area of research for organosolv lignin is in the development of bio-based adhesives. Traditional adhesives often rely on formaldehyde, a known carcinogen. Researchers are exploring the use of organosolv lignin as a replacement for these harmful chemicals. Studies have shown that organosolv lignin can be used to produce formaldehyde-free adhesives with comparable bonding strength to traditional options []. This research holds significant potential for the development of more sustainable and environmentally friendly adhesives in the wood products industry.

Functional Materials

Organosolv lignin's unique structure with its aromatic rings and hydroxyl groups makes it a versatile building block for creating functional materials. Researchers are exploring its use in various applications, including:

  • Bioplastics: Organosolv lignin can be incorporated into bioplastics to improve their mechanical properties, such as strength and stiffness. This research could lead to the development of more sustainable and bio-degradable alternatives to traditional plastics.
  • Carbon Nanomaterials: Organosolv lignin can be used as a precursor for the synthesis of carbon nanomaterials like graphene. These nanomaterials have various potential applications in electronics, energy storage, and composites.

Energy Production

Another exciting area of research for organosolv lignin is in the field of bioenergy production. Traditionally, lignin is considered a waste product in the pulping process. However, research suggests that organosolv lignin can be converted into biofuels or used as a solid fuel source itself []. This holds promise for developing more sustainable and renewable energy sources.

Lignin, organosolv refers to lignin extracted from lignocellulosic biomass through the organosolv process, a technique that utilizes organic solvents to solubilize lignin and hemicellulose. This method was developed as an environmentally friendly alternative to traditional pulping techniques like kraft and sulfite processes. The organosolv process enables the selective separation of lignin, cellulose, and hemicellulose while preserving the integrity of the cellulose, making it a valuable approach in biorefining and biofuel production. The resulting organosolv lignin is characterized by its high purity, narrow molecular weight distribution, and homogeneity, which are advantageous for various industrial applications .

  • Hydrolysis of Ether Linkages: The primary reaction involves the hydrolytic cleavage of aryl-ether linkages in lignin, leading to the formation of soluble lignin fragments. This occurs when lignocellulosic feedstock is treated with aqueous organic solvents at elevated temperatures (140 to 220 °C) and pressures .
  • Depolymerization: The treatment conditions promote the depolymerization of lignin into smaller phenolic compounds, which can be further utilized or transformed into value-added products .
  • Condensation Reactions: While some lignin fragments are solubilized, others may undergo condensation reactions, which can alter their structure and reactivity. This aspect is crucial for understanding the behavior of lignin during enzymatic hydrolysis and its subsequent applications .

Lignin plays a significant role in plant biology and ecology. It provides structural support to plant cell walls, contributes to water transport, and offers protection against pathogens. In terms of biological activity, organosolv lignin has been shown to exhibit antioxidant properties due to its phenolic nature. Studies have indicated that certain fractions of organosolv lignin can enhance the enzymatic hydrolysis of cellulose by modifying the interaction between enzymes and lignocellulosic substrates .

The synthesis of organosolv lignin primarily involves the following methods:

  • Organosolv Pulping: This method employs organic solvents such as ethanol, acetone, or formic acid mixed with water at high temperatures. The process can be optimized by adjusting solvent concentrations and reaction conditions (e.g., temperature and pressure) to maximize lignin yield and purity .
  • Cyclic Extraction: A more advanced approach involves cyclic extraction methods that allow for repeated use of solvents while maintaining the structural integrity of lignin. This method enhances the efficiency of extraction and reduces waste generation .
  • Catalyzed Processes: The use of catalysts such as sulfuric acid during extraction can improve the efficiency of lignin solubilization by promoting hydrolysis reactions .

Organosolv lignin has a wide range of applications across various industries:

  • Biofuels: It serves as a precursor for biofuel production through fermentation processes.
  • Biocomposites: Due to its structural properties, organosolv lignin is used in developing biocomposites for construction and packaging materials.
  • Adhesives and Binders: Its adhesive properties make it suitable for use in adhesives and binders in wood products.
  • Pharmaceuticals: Lignin derivatives are being explored for their potential health benefits, including antioxidant activities .

Research on organosolv lignin has focused on its interactions with enzymes during enzymatic hydrolysis. Key findings include:

  • Enzyme-Lignin Interactions: The interaction between enzymes and organosolv lignin is influenced by the physicochemical properties of lignin (e.g., hydrophobicity and surface charge). These interactions can either promote or inhibit enzymatic activity depending on the specific structural characteristics of the lignin used .
  • Hydrophobicity Effects: Higher hydrophobicity in certain lignins results in stronger enzyme binding, which can enhance hydrolysis efficiency under specific conditions .

Several compounds share similarities with organosolv lignin in terms of origin or application. Below is a comparison highlighting their uniqueness:

CompoundOriginKey FeaturesUnique Aspects
Kraft LigninKraft pulping processHigh molecular weight; often impureMore extensive structural modification due to harsh conditions
Sulfite LigninSulfite pulping processModerate purity; retains some functional groupsLess environmental impact than kraft but still significant
Alkaline LigninAlkaline pulping methodsVaries widely in structure; often more reactiveCan be modified easily for specific applications
Phenolic ResinsSyntheticThermosetting properties; used in adhesivesDerived from synthetic processes rather than natural sources

Organosolv lignin stands out due to its high purity and less modified structure compared to other types of lignins produced through conventional pulping methods. Its unique extraction process allows for better preservation of functional groups that are valuable for downstream applications.

XLogP3

6.3

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

11

Exact Mass

1512.57751227 g/mol

Monoisotopic Mass

1512.57751227 g/mol

Heavy Atom Count

109

General Manufacturing Information

Lignin, organosolv: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-26

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